molecular formula C7H14BrNO2 B3016341 2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide CAS No. 1216566-00-5

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide

Cat. No.: B3016341
CAS No.: 1216566-00-5
M. Wt: 224.098
InChI Key: ZVBYUFRWUZSHAI-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-hydroxypropyl)-2-methylpropanamide ( 1216566-00-5) is a brominated amide compound with the molecular formula C7H14BrNO2 and a molecular weight of 224.10 . This chemical is of significant interest in advanced materials science, particularly in the synthesis and sequencing of digital polymers for molecular data storage . Researchers utilize its structure as a building block to incorporate cleavable sites, such as alkoxyamine groups, within synthetic polymer chains. These designed polymers can be sequenced using tandem mass spectrometry (MS/MS), enabling the reading of digitally encoded information stored in non-natural macromolecules . The compound's mechanism of action in such applications often relies on the selective fragmentation of these strategically incorporated weak bonds under collisional activation in a mass spectrometer, allowing for controlled disassembly and sequencing of the polymer backbone to retrieve the stored data . This functionality makes it a valuable tool for research groups exploring high-density, long-term data storage solutions at the molecular level. As a specialist in brominated synthetic intermediates, we ensure high-purity products for critical research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO2/c1-7(2,8)6(11)9-4-3-5-10/h10H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYUFRWUZSHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxypropyl and methylpropanamide groups. One common method involves the reaction of 2-bromo-2-methylpropanoic acid with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation reactions. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used. The reactions are usually performed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are typically carried out in anhydrous solvents, such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's secondary amine functionality allows for potential amine exchange reactions , which can be pivotal in synthesizing novel therapeutic agents. Its structural characteristics may enable it to act as a precursor in the development of drugs targeting various biological pathways.

  • Potential Biological Activity : While direct studies on the biological activity of 2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide are scarce, its similarity to other active compounds indicates possible roles in modulating biological systems such as enzyme inhibition or receptor modulation.

Synthesis of Complex Molecules

Due to its unique functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Coupling Reactions : The bromine atom can facilitate coupling reactions with various nucleophiles.
  • Functionalization : The hydroxypropyl group can undergo further modifications, enhancing the compound's utility in synthetic pathways.

Material Science

The incorporation of this compound into polymer matrices could enhance the properties of materials, such as:

  • Thermal Stability : Its presence may improve the thermal stability of polymers.
  • Biocompatibility : Potential applications in biocompatible materials for medical devices or drug delivery systems.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide exerts its effects depends on its chemical structure and the specific context in which it is used. The bromine atom and hydroxypropyl group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The compound may also participate in chemical reactions that modify the structure and properties of other molecules.

Comparison with Similar Compounds

Structural and Molecular Features

The structural diversity among bromo-methylpropanamide derivatives arises from variations in the N-substituent. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Parameters
Compound Name Molecular Formula Molecular Weight Substituent Group Reference
2-Bromo-N-(3-hydroxypropyl)-2-methylpropanamide C₇H₁₄BrNO₂ 248.10* 3-hydroxypropyl -
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide C₁₀H₁₁BrClNO 276.56 4-chlorophenyl
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide C₁₁H₁₄BrNO₂ 280.14 2-hydroxy-5-methylphenyl
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₀BrF₃N₂O₄ 371.11 4-nitro-3-(trifluoromethyl)phenyl
2-Bromo-N-(2-nitro-3,4-dihydroxyphenethyl)-2-methylpropanamide (NO₂-BDAM) C₁₂H₁₄BrN₂O₅ 361.16 2-nitro-3,4-dihydroxyphenethyl

*Calculated based on molecular formula.

Key Observations :

  • The 3-hydroxypropyl group in the target compound introduces a flexible aliphatic chain with a hydroxyl group, enhancing solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorophenyl in ).
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase molecular weight and may influence reactivity in electrophilic substitution reactions.

Physical Properties

Crystallographic and thermal stability data highlight differences in packing efficiency and intermolecular interactions:

Table 2: Physical Properties
Compound Name Melting Point (°C) Crystal System Space Group Reference
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide 386 Orthorhombic Pbca
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide Not reported Monoclinic P2₁/c
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Not reported - -

Key Observations :

  • The orthorhombic crystal system of 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide suggests dense packing due to planar aromatic substituents .
  • Hydroxyl-containing analogs (e.g., the target compound) likely exhibit hydrogen bonding, which may reduce melting points compared to halogenated derivatives.

Key Observations :

  • NaH in DMF is a common base for amide bond formation in aromatic analogs .
  • Aliphatic hydroxylated derivatives (e.g., target compound) may require milder conditions to prevent side reactions, such as etherification or oxidation.

Biological Activity

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8_{8}H14_{14}BrN1_{1}O1_{1}
  • CAS Number : 1216566-00-5
  • Molecular Weight : 220.11 g/mol

This compound features a bromine atom, a hydroxypropyl group, and a methylpropanamide moiety, which contribute to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors involved in signaling pathways, which could lead to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although detailed investigations are still required.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies include:

  • Antimicrobial Assays : The compound was tested against various bacterial strains to assess its antimicrobial efficacy. Results indicated moderate activity against certain pathogens.
  • Cytotoxicity Testing : Cell viability assays were performed using different cell lines. The compound demonstrated selective cytotoxicity, suggesting potential applications in cancer treatment .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study investigated the antimicrobial effects of several bromo-substituted amides, including this compound. The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines :
    • Research focused on the cytotoxic effects of the compound on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. This finding supports further exploration into its use as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-bromo-N-(3-chloro-4-cyanophenyl)-2-methylpropanamideContains a chloro group; potential for receptor bindingModerate antimicrobial activity
N-(3-amino-2-hydroxy-propyl) substituted alkylamideFeatures an amino group; studied for anti-inflammatory propertiesAnti-inflammatory effects observed

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Look for a singlet at δ 1.6–1.8 ppm (2 methyl groups on the brominated carbon) and a triplet at δ 3.5–3.7 ppm (CH₂ groups in the hydroxypropyl chain) .
    • ¹³C NMR : A peak at ~175 ppm confirms the amide carbonyl, while the quaternary carbon bearing Br appears at ~55 ppm .
  • X-ray Crystallography : Single crystals grown via slow evaporation (acetonitrile) reveal bond angles and spatial arrangement of the bromine and hydroxypropyl groups, critical for validating steric effects .

What strategies are effective for evaluating the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?

Advanced Research Question

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin or chymotrypsin inhibition) with Z-GGR-AMC as a substrate. Pre-incubate the enzyme with varying concentrations of the compound (1–100 µM) and monitor fluorescence quenching .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Compare results with experimental IC₅₀ values to identify discrepancies caused by solvation effects .

Data Contradiction Example : If computational models predict strong binding but in vitro assays show weak inhibition, reassess protonation states of the hydroxypropyl group or solvent-accessible surface area (SASA) in simulations .

How can researchers resolve discrepancies between predicted and observed reactivity in nucleophilic substitution reactions involving this compound?

Advanced Research Question

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., D₂O) to track whether hydrolysis competes with desired amidation.
    • Conduct Hammett studies to correlate electronic effects of substituents on the amine with reaction rates .
  • Controlled Experiments : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents to identify solvent-assisted pathways .

Example : If bromide elimination dominates over substitution, introduce bulky bases (e.g., DBU) to stabilize transition states via steric hindrance .

What safety protocols are critical for handling this compound, given its brominated and amide functional groups?

Basic Research Question

  • Hazard Mitigation :
    • Use fume hoods and nitrile gloves to avoid dermal exposure (H313/H333 risks) .
    • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Emergency Procedures : In case of inhalation, administer oxygen; for eye contact, irrigate with saline for 15 minutes .

How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated Stability Testing :
    • pH Stability : Prepare buffers (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, 220 nm) .
    • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typically indicates robustness) .
  • Degradation Products : LC-MS can detect brominated byproducts (e.g., 2-methylpropanamide) formed via hydrolysis .

What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Functionalization Strategies :
    • Hydroxypropyl Modification : Replace the hydroxy group with tosylates for subsequent nucleophilic substitutions (e.g., introducing thiols or amines) .
    • Bromine Replacement : Perform Pd-catalyzed cross-couplings (Suzuki or Heck) to attach aryl/heteroaryl groups .
  • SAR Workflow : Test derivatives in bioassays (e.g., MIC for antimicrobial activity) and correlate substituent electronegativity with potency .

How can isotopic labeling (e.g., ¹³C or ²H) be applied to track metabolic pathways or reaction mechanisms involving this compound?

Advanced Research Question

  • Synthesis of Labeled Analogs :
    • Use ¹³C-labeled 3-hydroxypropylamine (commercially available) during amidation to trace metabolic fate in vitro .
    • Incorporate deuterium at the methyl groups to study kinetic isotope effects (KIEs) in hydrolysis reactions .
  • Analytical Tools : NMR or MS/MS fragmentation patterns identify labeled metabolites in biological matrices .

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